molecular formula C14H10N2O3 B13015608 Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate

Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate

Cat. No.: B13015608
M. Wt: 254.24 g/mol
InChI Key: NHHLMBWWNPRBJJ-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused pyridine and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with a furan ring precursor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as phosphorus oxychloride and zinc in acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient synthesis pathway .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of furo[3,2-c]pyridine derivatives. Its molecular formula is C14H12N2O3C_{14}H_{12}N_2O_3, with a molecular weight of 252.26 g/mol. The structure features a furo-pyridine ring system, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of furo[3,2-c]pyridine exhibit significant anticancer properties. For instance, a related compound was shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as those mediated by NF-kB and MAPK .

Case Study:
In a study examining the effects of furo[3,2-c]pyridine derivatives on human cancer cell lines, it was found that these compounds could significantly reduce cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested.

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)15
Compound BHeLa (Cervical)20
Compound CMCF-7 (Breast)25

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Mechanism:
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling, which plays a crucial role in the expression of inflammatory mediators.

Antimicrobial Activity

Some studies have reported that furo[3,2-c]pyridine derivatives possess antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains under-researched. Preliminary data suggest moderate absorption with potential hepatic metabolism. Toxicity studies indicate that while the compound exhibits promising biological activity, it also requires careful evaluation to determine safe dosage levels for therapeutic use.

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 4-pyridin-3-ylfuro[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C14H10N2O3/c1-18-14(17)11-7-12-10(4-6-19-12)13(16-11)9-3-2-5-15-8-9/h2-8H,1H3

InChI Key

NHHLMBWWNPRBJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=COC2=C1)C3=CN=CC=C3

Origin of Product

United States

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